Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

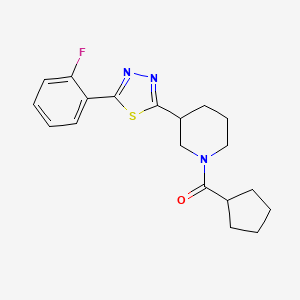

Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group at position 3. This thiadiazole moiety is linked to a piperidine ring, which is further functionalized with a cyclopentyl methanone group. The compound’s structural complexity arises from the integration of three pharmacologically relevant motifs:

- 1,3,4-Thiadiazole: Known for diverse bioactivities, including antimicrobial and enzyme inhibitory properties .

- Piperidine and Cyclopentyl Methanone: Contribute to conformational flexibility and metabolic stability.

Properties

IUPAC Name |

cyclopentyl-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3OS/c20-16-10-4-3-9-15(16)18-22-21-17(25-18)14-8-5-11-23(12-14)19(24)13-6-1-2-7-13/h3-4,9-10,13-14H,1-2,5-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXGUENQRMGSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1)

- Core Structure: Two thiadiazole rings linked via a central methanone.

- Substituents: Cyclohexylamino groups at position 5 of each thiadiazole.

- Bioactivity : Exhibits antimicrobial and antibiofilm activity (MIC: 8–32 µg/mL against Staphylococcus aureus) and efflux pump inhibition .

- Comparison : Unlike the target compound, C1 lacks a piperidine ring and fluorine substituent. The bis-thiadiazole architecture enhances rigidity but reduces solubility.

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (7a–7l)

- Core Structure : Thiadiazole with piperidine-ethylthio and benzamide substituents.

- Bioactivity : Acetylcholinesterase (AChE) inhibition (IC₅₀: 1.2–8.7 µM), with compound 7d showing the highest potency .

- Comparison: The target compound shares the piperidine-thiadiazole motif but replaces the benzamide with a cyclopentyl methanone. This substitution may alter AChE binding kinetics due to steric and electronic differences.

Fluorophenyl-Substituted Analogues

JWH-307 ([5-(2-Fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-yl-methanone)

- Core Structure: Pyrrole ring with 2-fluorophenyl and naphthyl methanone groups.

- Bioactivity: Cannabinoid receptor agonist (CB1/CB2 selectivity ratio: ~1:3) .

- Comparison: Both compounds feature a 2-fluorophenyl group and methanone linker. However, JWH-307’s pyrrole core and naphthyl group confer distinct receptor-binding profiles compared to the thiadiazole-piperidine system of the target compound.

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

- Core Structure: Thiadiazole fused to a thiazolidinone ring with 4-fluorophenyl and 4-methoxyphenyl substituents.

- Comparison: The 4-fluorophenyl substituent in this analog may reduce steric hindrance compared to the 2-fluorophenyl in the target compound. Thiazolidinone rings are associated with antidiabetic activity, suggesting divergent therapeutic applications .

Methanone-Linked Heterocycles

[1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenyl-methanone

- Core Structure: Indole-methanone with morpholinoethyl and naphthyl groups.

- Comparison: The absence of a thiadiazole ring and fluorine substituent distinguishes this compound.

Implications for Future Research

- Bioactivity Screening : The target compound’s structural similarity to AChE inhibitors (e.g., 7a–7l ) and antimicrobial agents (e.g., C1–C4 ) warrants evaluation of these activities.

- Fluorine Position Studies : Comparing 2-fluorophenyl (target) vs. 4-fluorophenyl () analogs could elucidate steric/electronic effects on target binding.

- Synthetic Optimization: Incorporating solubilizing groups (e.g., morpholinoethyl in ) may improve pharmacokinetics.

Q & A

Q. What are the established synthetic routes for Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

- Step 1: Coupling of a cyclopentyl carbonyl group to a piperidine derivative via nucleophilic acyl substitution.

- Step 2: Cyclization with a 2-fluorophenyl-substituted thiadiazole precursor under controlled pH (6–8) and temperature (60–80°C) using catalysts like Pd(PPh₃)₄ or CuI .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Optimization Tips: Adjust solvent polarity (e.g., DMF for solubility) and use microwave-assisted synthesis to reduce reaction time .

Q. How is the structural integrity of the compound validated post-synthesis?

Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., thiadiazole C-S-C peaks at ~160–170 ppm; fluorophenyl aromatic signals at δ 7.2–7.8) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 384.12 g/mol) .

- Elemental Analysis: Confirm C, H, N, S, and F percentages within ±0.3% of theoretical values .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Antimicrobial Testing: Use MIC/MBC assays against Gram-negative (e.g., E. coli) and Gram-positive strains (e.g., S. aureus), with 1% DMSO as a negative control and gentamicin as a positive control .

- Cytotoxicity Screening: MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

- Substituent Modifications: Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme inhibition. Introduce methyl groups on the piperidine ring to improve membrane permeability .

- Bioisosteric Replacements: Substitute the thiadiazole ring with oxadiazole to reduce metabolic instability while retaining target affinity .

- Data-Driven Design: Use QSAR models trained on IC₅₀ values and logP data to predict optimal substituent patterns .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Case Example: If one study reports potent antifungal activity (MIC = 8 µg/mL) while another shows no effect, consider:

Q. What crystallographic strategies are effective for resolving the compound’s 3D structure?

Q. How can computational methods elucidate the compound’s mechanism of action?

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like bacterial dihydrofolate reductase (DHFR). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Asp27 in E. coli DHFR) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.